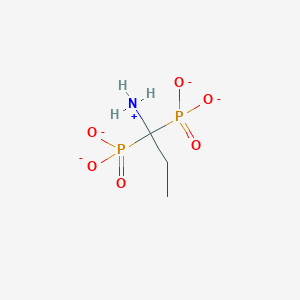
(1-Amino-1-phosphonopropyl)phosphonic acid
Vue d'ensemble
Description
(1-Amino-1-phosphonopropyl)phosphonic acid is a phosphonoacetic acid . It is also known as (1-aminopropane-1,1-diyl)bis(phosphonic acid) .
Synthesis Analysis
The synthesis of (1-Amino-1-phosphonopropyl)phosphonic acid is not well-documented in the available literature. However, it is known that the compound can be synthesized from 1,3-benzoxazines and triethyl phosphite under different conditions .
Molecular Structure Analysis
The molecular formula of (1-Amino-1-phosphonopropyl)phosphonic acid is C3H11NO6P2 . The InChI code is 1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) . The canonical SMILES is CCC(N)(P(=O)(O)O)P(=O)(O)O .
Physical And Chemical Properties Analysis
The molecular weight of (1-Amino-1-phosphonopropyl)phosphonic acid is 219.07 g/mol . The compound is a solid at room temperature . The exact density, melting point, and boiling point are not well-documented in the available literature .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
α-Aminophosphonates and phosphinates have been recognized for their broad capability to influence physiological and pathological processes, with applications extending from agriculture to medicine. The unique N C P scaffold of these compounds allows for extensive structural modifications, leading to their broad biological relevance. They are known for their role as enzyme inhibitors, with the ability to regulate the activity of proteases, especially metalloproteases, by chelating metal ions in the enzymes' active sites. This mechanism has been exploited in the development of drugs such as the antihypertensive fosinopril, an angiotensin I converting enzyme (ACE) inhibitor. Furthermore, aminophosphonates act as competitive, irreversible inhibitors of serine hydrolases, by forming a stable bond with the active-site serine, thus blocking the enzyme's catalytic function. Aminomethylenebisphosphonic acids, another class of compounds bearing the N C P skeleton, have been utilized primarily in combating osteoporosis due to their high affinity to bone tissue and ability to regulate bone remodeling processes (Mucha, Kafarski, & Berlicki, 2011).
Synthesis and Biological Applications
Phosphonic acids and their derivatives are pursued as analogues of naturally occurring phosphates and "bio-isosteric phosphorus analogues" of amino acids, owing to their resistance to hydrolysis in biological environments. This resistance renders them extremely useful in metabolic regulation and in the development of potential drugs against several metabolic disorders. The significant effort directed towards developing efficient synthetic methods for aminophosphonic acids underscores their potential in biological applications (Orsini, Sello, & Sisti, 2010).
Environmental Microbiology and Biogeochemical Cycling
Organophosphorus molecules, including phosphonates, are crucial in the microbial degradation and biogeochemical cycling of phosphorus. Phosphonates, characterized by a stable C-P bond, play a significant role in the productivity of oceans and are degraded by bacteria through specific phosphonohydrolases. These enzymes, which are widely distributed among prokaryotes, function under conditions where traditional C-P lyase systems are inactive, thus contributing significantly to global phosphorus cycling (Quinn, Kulakova, Cooley, & McGrath, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
(1-Amino-1-phosphonopropyl)phosphonic acid, also known as Aminoethylphosphonic acid (AEP), is a phosphonic acid derivative. The primary targets of AEP are metalloproteases , which are enzymes that play a crucial role in the hydrolysis of peptide bonds in proteins.
Mode of Action
AEP interacts with its targets, the metalloproteases, by acting as a potent inhibitor . The tetrahedral geometry of the substituents around the phosphonic moiety of AEP mimics the tetrahedral high-energy transition state of the peptide bond hydrolysis . This structural similarity allows AEP to bind to the active site of the metalloproteases, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of metalloproteases by AEP affects various biochemical pathways. Metalloproteases are involved in numerous biological processes, including protein degradation and signal transduction. By inhibiting these enzymes, AEP can potentially influence these processes .
Pharmacokinetics
. These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of AEP’s action primarily result from its inhibitory effect on metalloproteases. By inhibiting these enzymes, AEP can affect the turnover and function of proteins in the cell .
Action Environment
The action, efficacy, and stability of AEP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the presence of other molecules that can interact with metalloproteases.
Propriétés
IUPAC Name |
(1-amino-1-phosphonopropyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMREJZUSEOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-1-phosphonopropyl)phosphonic acid | |
CAS RN |
15049-86-2 | |
| Record name | P,P′-(1-Aminopropylidene)bis[phosphonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



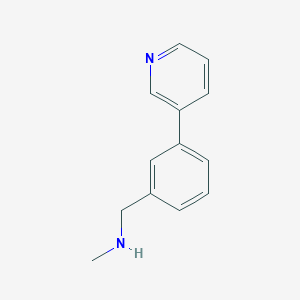
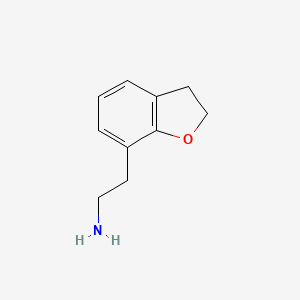

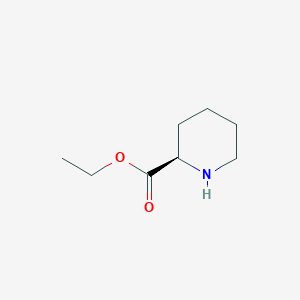


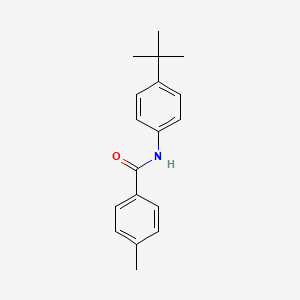

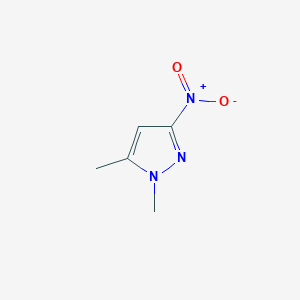
![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)

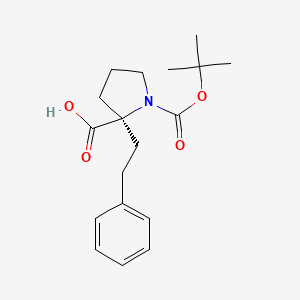

![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)